molecular formula C15H14N2OS B3816312 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No. B3816312
M. Wt: 270.4 g/mol
InChI Key: HOGONUKDMBQMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, also known as EBT, is a fluorescent dye that has been widely used in various scientific research applications. This compound has a unique structure that allows it to emit green fluorescence when excited by blue light. Due to its high sensitivity and selectivity, EBT has become a popular tool for studying biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine involves the absorption of blue light by the benzothiazole moiety, followed by the transfer of energy to the ethoxyphenyl moiety, which results in the emission of green fluorescence. The fluorescence intensity of 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is influenced by various factors, such as pH, temperature, and solvent polarity. 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has a pKa value of 5.8, which makes it sensitive to changes in pH in the physiological range.
Biochemical and Physiological Effects:
5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and non-cytotoxic at concentrations typically used in scientific research. 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has been used to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics, without affecting their function or structure.

Advantages and Limitations for Lab Experiments

5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has several advantages for lab experiments, including high sensitivity and selectivity, low toxicity, and compatibility with a wide range of biological samples and experimental conditions. 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine can be used in live-cell imaging and can be covalently attached to biomolecules, such as proteins and peptides, for specific labeling. However, 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has some limitations, such as photobleaching, which reduces its fluorescence intensity over time, and pH sensitivity, which requires careful calibration and control of the pH of the sample.

Future Directions

For the use of 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine in scientific research include the development of new 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine derivatives with improved properties, the application of 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine in new areas of research, and the combination of 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine with other imaging techniques.

Scientific Research Applications

5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has been widely used in various scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. In fluorescence microscopy, 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is used as a fluorescent probe to visualize cellular structures and processes, such as endocytosis, exocytosis, and cytoskeletal dynamics. In flow cytometry, 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is used as a cell viability dye to distinguish live cells from dead cells based on their fluorescence intensity. In spectroscopy, 5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is used as a pH indicator to monitor changes in the pH of biological samples.

properties

IUPAC Name

5-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-18-13-6-4-3-5-11(13)10-7-8-14-12(9-10)17-15(16)19-14/h3-9H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGONUKDMBQMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC3=C(C=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.